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Compound of Interest

Compound Name: AZD-9574-acid

Cat. No.: B15586719

Audience: Researchers, scientists, and drug development professionals.

Introduction: AZD-9574 is a highly potent and selective inhibitor of Poly (ADP-ribose)
polymerase 1 (PARP1), an enzyme critical for DNA single-strand break repair.[1] A key feature
of AZD-9574 is its ability to penetrate the blood-brain barrier (BBB), making it a promising
therapeutic agent for primary and secondary brain tumors.[2][3] Its mechanism of action
involves not only the inhibition of PARP1's enzymatic activity but also the trapping of PARP1 on
DNA at the site of damage.[1][4] This leads to the accumulation of unresolved DNA lesions,
which are converted into cytotoxic double-strand breaks during replication, proving particularly
effective in cancer cells with deficiencies in homologous recombination repair (HRR).[1][2]
Preclinical studies have demonstrated its efficacy as a monotherapy and in combination with
DNA-damaging agents like temozolomide (TMZ).[2][5] AZD-9574 is currently being evaluated in
a Phase I/lla clinical trial (CERTIS1; NCT05417594) for advanced solid malignancies.[3][6]

Signaling Pathway: PARP1 Inhibition by AZD-9574

The diagram below illustrates the mechanism of action for AZD-9574. It highlights how PARP1
inhibition disrupts the DNA damage response, leading to synthetic lethality in cancer cells with
HRR deficiencies (e.g., BRCA mutations).
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Caption: Mechanism of AZD-9574 action leading to synthetic lethality.
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Application Note 1: In Vitro Characterization of AZD-
9574

This section provides protocols for the essential in vitro assays used to characterize the
selectivity, potency, and cellular activity of AZD-9574. These experiments are fundamental for
confirming target engagement and understanding the compound's functional effects at a

cellular level.
Quantitative Data Summary: In Vitro Activity
Cell Lines /
Parameter Assay Type Value . Reference
Conditions
Enzymatic ) )
PARP1 ICso o 0.3-2nM Various cell lines  [1]
Activity
o PARP Family >8000-fold vs. Biochemical
Selectivity o [1]
Binding PARP2/3/5a/6 Assay
_ Cellular Target o A549, DLD-1,
PARylation ICso Potent inhibition [3]
Engagement MDA-MB-436
) o ) MMS-treated
PARP1 Trapping  Cellular Activity Potent trapping [3]

A549 cells

Protocol 1: PARP1 Enzymatic Activity Assay
(Fluorescence Anisotropy)

Objective: To determine the half-maximal inhibitory concentration (ICso) of AZD-9574 against
PARPL1.

Methodology:
» Reagent Preparation:

o Prepare a reaction buffer (e.g., 50 mM Tris-HCI pH 8.0, 50 mM NaCl, 1 mM MgClz, 1 mM
DTT).
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o Reconstitute recombinant human PARP1 enzyme and a fluorescently-labeled NAD+
analog in the reaction buffer.

o Prepare a serial dilution of AZD-9574 (e.g., from 10 uM to 0.1 pM) in DMSO, followed by
dilution in the reaction buffer.

o Assay Procedure:
o To a 384-well microplate, add the reaction buffer.
o Add the AZD-9574 dilutions or vehicle control (DMSO).

o Add the PARP1 enzyme and incubate for 15 minutes at room temperature to allow
compound binding.

o Initiate the reaction by adding the fluorescent NAD+ analog and activated DNA (containing
single-strand breaks).

o Incubate for 60 minutes at room temperature.

o Data Acquisition and Analysis:
o Measure fluorescence anisotropy using a compatible plate reader.
o Calculate the percent inhibition relative to the vehicle control.

o Plot the percent inhibition against the log concentration of AZD-9574 and fit the data to a
four-parameter logistic equation to determine the 1Cso value.

Protocol 2: Cellular PARylation Inhibition Assay

Objective: To measure the inhibition of PARP1 auto-PARylation in cells treated with AZD-9574.
Methodology:
e Cell Culture and Treatment:

o Seed cells (e.g., A549 or DLD-1) in 96-well plates and allow them to adhere overnight.
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o Treat cells with a serial dilution of AZD-9574 for 1-2 hours.

o Induce DNA damage by adding a DNA-damaging agent like methyl methanesulfonate
(MMS) for 15 minutes.

e Cell Lysis and Detection:
o Wash the cells with cold PBS and lyse them with a suitable lysis buffer.

o Use an ELISA-based method or Western blot to detect levels of poly(ADP-ribose) (PAR).
For ELISA, coat plates with a PAR-binding antibody, add cell lysates, and detect with a
secondary antibody.

o Data Analysis:
o Quantify the PAR signal for each concentration of AZD-9574.
o Normalize the data to the vehicle-treated, MMS-stimulated control.

o Plot the normalized PAR levels against the log concentration of AZD-9574 to calculate the
cellular 1Cso.

Application Note 2: In Vivo Preclinical Evaluation

In vivo studies are crucial for evaluating the efficacy, safety, and pharmacokinetic properties of
AZD-9574 in a physiological context. Given its BBB penetrance, orthotopic brain tumor models
are particularly relevant.

Experimental Workflow: Orthotopic Xenograft Study

The diagram below outlines the typical workflow for an in vivo efficacy study using an
intracranial xenograft model.
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Caption: Workflow for an in vivo orthotopic glioma xenograft study.

Parameter Model Dosage Outcome Reference
MDA-MB-436 Sustained tumor
(Breast Cancer growth
Brain 3 mg/kg (oral, suppression and
Tumor Growth ) okg ( ) IOF.). [1]
Metastases, daily) significantly
Intracranial extended
Xenograft) survival.
GBM39 (MGMT- _ _
Superior survival
methylated )
, , AZD-9574 + extension
Survival Orthotopic [2][5]
_ T™MZ compared to
Glioma
TMZ alone.
Xenograft)

Protocol 3: Orthotopic Glioma Xenograft Model for

Efficacy

Assessment

Objective: To evaluate the efficacy of AZD-9574 alone and in combination with temozolomide

(TMZ) in an intracranial tumor model.

Methodology:

¢ Animal Model and Cell Implantation:

o Use immunodeficient mice (e.g., NOD-SCID). All procedures must be approved by an
Institutional Animal Care and Use Committee (IACUC).[3]

o Culture human glioma cells (e.g., MGMT-methylated GBM39) that express a reporter like

luciferase.

o Surgically implant the glioma cells into the striatum of the mouse brain.
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e Tumor Monitoring and Randomization:
o Monitor tumor growth via bioluminescence imaging (BLI) starting 7 days post-implantation.

o Once tumors reach a predetermined size, randomize mice into treatment groups (e.g.,
Vehicle, AZD-9574, TMZ, AZD-9574 + TMZ).

e Dosing and Administration:
o Administer AZD-9574 orally once daily.[7]
o Administer TMZ orally for 5 consecutive days.[7]

o For the combination group, administer AZD-9574 daily and TMZ concurrently for the 5-day
cycle.

o Efficacy and Safety Assessment:
o Monitor tumor burden regularly using BLI.
o Record animal body weight and clinical signs of toxicity daily.

o The primary endpoint is overall survival. Mice are euthanized when they reach pre-defined
humane endpoints (e.g., >20% weight loss, neurological symptoms).

o Data Analysis:
o Plot Kaplan-Meier survival curves for each treatment group.

o Use the log-rank test to determine statistical significance between groups.[7]

Application Note 3: Clinical Trial Designh Overview
(CERTIS])

The CERTISL1 trial (NCT05417594) is a modular Phase I/lla study designed to assess the
safety, tolerability, and preliminary efficacy of AZD-9574.[6] Its design allows for flexible
evaluation of the drug as a monotherapy and in various combinations across different cancer

types.
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Logical Relationship: CERTIS1 Trial Structure

The diagram illustrates the modular design of the CERTISL clinical trial, including dose
escalation and expansion phases for both monotherapy and combination therapy arms.
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Caption: Modular design of the CERTIS1 (NCT05417594) clinical trial.
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Quantitative Data Summary: CERTIS1 Trial

(NCT05417594)
Parameter Details Reference
Phase Phase | / Phase lla [6][8]
Interventional (Open-label,
Study Type ] ) [6]
Dose Escalation/Expansion)
Enroliment Approximately 695 participants  [6]
Advanced solid malignancies
_ _ including breast, ovarian,
Patient Population ) [81I9][10]
pancreatic, prostate cancers,
and IDH-mutant glioma.
Monotherapy: AZD-9574 (oral)
Combination Therapy: AZD-
) 9574 (oral) + agents like
Interventions [619][11]

Temozolomide, Trastuzumab
Deruxtecan, Datopotamab

Deruxtecan.

Primary Objectives

Assess safety and tolerability;
determine maximum tolerated
dose (MTD) and/or
recommended Phase 2 dose
(RP2D).

[6]

Protocol 4: General Protocol for Patient Enroliment and

Monitoring

Objective: To outline the key steps for patient participation in a Phase | dose-escalation study

like CERTISL1.

Methodology:

o Patient Screening:
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o Obtain signed informed consent.[4]

o Verify inclusion/exclusion criteria: Confirm diagnosis of an eligible advanced solid
malignancy, assess Eastern Cooperative Oncology Group (ECOG) performance status (0-
2), and ensure adequate organ and bone marrow function.[4][12]

o For specific cohorts, confirm mutational status (e.g., BRCA1/2, IDH1/2).[4][10]

o Conduct baseline assessments, including physical examination, vital signs, ECG, blood
tests, and imaging scans (e.g., MRI).

Dose Administration:

o Enroll a small cohort of patients (e.g., 3-6) at an initial dose level of AZD-9574
(monotherapy or combination).

o Administer treatment orally according to the study schedule (e.g., 28-day cycles).[11]
Monitoring and Assessment:

o Monitor patients closely for adverse events (AEs) and dose-limiting toxicities (DLTs) during
the first cycle.

o Conduct pharmacokinetic (PK) and pharmacodynamic (PD) sampling to assess drug
exposure and target engagement.[6]

o Evaluate tumor response using standardized criteria (e.g., RECIST, RANO) at the end of
pre-specified cycles.

Dose Escalation/Expansion:

[¢]

If the initial dose is deemed safe, enroll a new cohort at a higher dose level.

[e]

Repeat the process until the MTD or RP2D is identified.

o

Once the RP2D is established, enroll larger cohorts of patients in dose-expansion arms to
further evaluate safety, tolerability, and preliminary efficacy in specific populations.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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